molecular formula C21H34O4 B8501680 3,4-Bis(heptyloxy)benzoic acid

3,4-Bis(heptyloxy)benzoic acid

Cat. No.: B8501680
M. Wt: 350.5 g/mol
InChI Key: TZIZSGVLNGVVNV-UHFFFAOYSA-N
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Description

3,4-Bis(heptyloxy)benzoic acid is a prominent benzoic acid derivative extensively employed as a fundamental building block in the synthesis of advanced organic materials, particularly liquid crystals. Its primary research value lies in its role as a precursor for ferroelectric and antiferroelectric liquid crystalline materials, where it is commonly esterified with chiral alcohols like (S)-1-methylheptanol to create mesogenic molecules with switchable polarizations source . The molecular structure, featuring a carboxylic acid head group and two extended heptyloxy chains in a vicinal substitution pattern on the benzene ring, promotes the formation of stable mesophases and allows for precise tuning of material properties such as phase transition temperatures and polarization values. Beyond liquid crystals, this compound serves as a versatile intermediate in organic synthesis for constructing more complex, functionalized aromatic systems. Researchers utilize it to develop new materials for applications in electro-optic displays, photonic devices, and functional soft matter source . The product is supplied for laboratory research purposes only.

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

3,4-diheptoxybenzoic acid

InChI

InChI=1S/C21H34O4/c1-3-5-7-9-11-15-24-19-14-13-18(21(22)23)17-20(19)25-16-12-10-8-6-4-2/h13-14,17H,3-12,15-16H2,1-2H3,(H,22,23)

InChI Key

TZIZSGVLNGVVNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCC

Origin of Product

United States

Chemical Reactions Analysis

Alkylation of Methyl 3,4-Dihydroxybenzoate

The compound is typically prepared via nucleophilic substitution of hydroxyl groups in methyl 3,4-dihydroxybenzoate using an alkyl bromide.

Procedure :

  • Reagents : Methyl 3,4-dihydroxybenzoate, 1-bromoheptane, K₂CO₃, DMF.

  • Conditions : Reflux at 80–120°C for 3.5–15 hours under inert atmosphere (N₂) .

  • Purification : Column chromatography (hexane/ethyl acetate or chloroform) .

ParameterValue
Reaction time3.5–15 h
Temperature80–120°C
Yield74–80% (analogous data)
EluentHexane/ethyl acetate

Key Mechanism :
The hydroxyl groups at positions 3 and 4 are alkylated via Williamson ether synthesis, facilitated by K₂CO₃ as a base. DMF acts as a polar aprotic solvent to stabilize the transition state .

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the free acid via saponification.

Procedure :

  • Reagents : NaOH, ethanol/water.

  • Conditions : Reflux for 1–2 hours, followed by acidification (HCl) .

  • Purification : Extraction with chloroform, drying, and filtration .

Data :

StepDetails
HydrolysisNaOH in ethanol/water
AcidificationHCl (pH ~1)
Yield~80% (analogous compounds)

Spectroscopic Analysis

  • ¹H-NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), methylene groups (δ 1.2–1.8 ppm), and terminal methyl (δ 0.8–0.9 ppm) .

  • ¹³C-NMR : Carbonyl at δ ~165 ppm, oxygenated carbons at δ ~70–75 ppm .

  • Mass Spectrometry : Molecular ion at m/z ~350 (calculated for C₂₁H₃₄O₅: 382 g/mol) .

Liquid Crystal Precursor

3,4-Bis(heptyloxy)benzoic acid is used in synthesizing liquid crystalline materials. For example, esterification with alkoxyphenols yields banana-shaped mesogens .

Click Chemistry

The carboxylic acid group can undergo coupling reactions (e.g., DCC/DMAP) to form esters or amides, enabling functionalization for biological studies .

Comparison of Reaction Conditions

CompoundAlkylation TimeYieldPurification Eluent
This compound3.5–15 h74–80%Hexane/ethyl acetate
3,5-Bis(heptyloxy)benzoate3.5–6.5 h80%Hexane/ethyl acetate
Ethyl 3,4,5-tris(heptyloxy)benzoate4 h66%Hexane/chloroform

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Position and Chain Length Variations

3,4-Bis(benzyloxy)benzoic Acid (CAS 1570-05-4)
  • Structure : Benzyloxy (-O-CH₂C₆H₅) groups at 3,4-positions.
  • Properties : Increased aromaticity from benzyl groups enhances π-π stacking interactions, making it suitable for coordination polymers (e.g., in metal-organic frameworks) . Unlike heptyloxy chains, benzyloxy groups introduce rigidity, reducing flexibility in supramolecular assemblies .
3,4-Bis(cyclopropylmethoxy)benzoic Acid
  • Structure : Cyclopropylmethoxy (-O-CH₂-C₃H₅) substituents.
  • Shorter chains reduce lipophilicity compared to heptyloxy derivatives .
3,4-Bis(isopentyloxy)benzoic Acid
  • Structure : Isopentyloxy (-O-CH₂CH₂CH(CH₃)₂) groups.
  • Properties : Branched chains lower melting points and increase solubility in organic solvents. Reduced chain length (C₅ vs. C₇) decreases hydrophobicity, impacting micelle formation in surfactant applications .

Functional Group Modifications

3,4-Bis(methoxycarbonyl)benzoic Acid
  • Structure : Methoxycarbonyl (-O-CO-OCH₃) groups at 3,4-positions.
  • Properties : Electron-withdrawing ester groups decrease electron density on the aromatic ring, reducing electrophilic substitution reactivity. This contrasts with electron-donating alkoxy groups in 3,4-bis(heptyloxy)benzoic acid .
4,4'-Oxybis(benzoic Acid) (CAS 2215-89-6)
  • Structure : Two benzoic acid units linked by an ether bridge.
  • Properties : The ether linkage enables hydrogen bonding and coordination with metal ions, making it a precursor for polymers. Unlike this compound, this compound lacks alkyl chains, resulting in higher crystallinity .

Biodegradability

  • 3,4-Dichlorobenzoic Acid : Chlorine substituents inhibit microbial degradation due to toxicity, whereas heptyloxy groups in this compound may slow biodegradation via hydrophobicity, though they are less toxic. Dioxygenase enzymes preferentially cleave ortho positions in chlorinated analogues, but alkoxy derivatives may follow meta-cleavage pathways .
  • 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) : Hydroxyl groups enable rapid biodegradation via catechol pathways, contrasting with the persistence of long-chain alkoxy derivatives .

Thermal and Solubility Profiles

Compound Melting Point (°C) Solubility (mg/mL) LogP
This compound 98–102 0.1 (Water) 7.2
3,4-Bis(benzyloxy)benzoic acid 145–148 <0.01 (Water) 5.8
3,4-Dihydroxybenzoic acid 200–203 10 (Water) 1.3
4,4'-Oxybis(benzoic acid) 340–345 0.5 (Water) 2.1

Notes: Longer alkoxy chains (C₇) in this compound increase LogP significantly, reducing aqueous solubility compared to shorter-chain or polar analogues .

Material Science

  • Coordination Polymers: 3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid forms Mn(II) coordination polymers with photocatalytic activity, whereas this compound’s long chains may disrupt crystallinity but enhance organic phase compatibility .
  • Crystallography : 3,5-Bis(benzyloxy)benzoic acid crystallizes in a triclinic system (space group P1) with hydrogen-bonded dimers, while 3,4-substituted analogues exhibit distinct packing due to steric effects .

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